molecular formula C18H22N2O4S B4707630 2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide

2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide

Cat. No. B4707630
M. Wt: 362.4 g/mol
InChI Key: PZOVSVAYLQYSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide, also known as MMS, is a chemical compound that has been widely studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and cell proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activity of enzymes involved in inflammation, such as COX-2. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential candidate for drug delivery to the brain. This compound is also relatively easy to synthesize, and can be produced in high yields with high purity. However, this compound is not without its limitations. It has been shown to be toxic in high doses, and its mechanism of action is not fully understood.

Future Directions

There are several future directions related to the study of 2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide. One area of research is the development of this compound as a drug delivery system for the treatment of brain diseases, such as Alzheimer's and Parkinson's. Another area of research is the study of this compound as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to determine its potential toxicity in humans.

Scientific Research Applications

2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide has been widely studied for its potential use in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, and has been used in studies related to cancer, autoimmune diseases, and inflammation. This compound has also been studied for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

2-[4-[[methyl(methylsulfonyl)amino]methyl]phenoxy]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-14-6-4-5-7-17(14)19-18(21)13-24-16-10-8-15(9-11-16)12-20(2)25(3,22)23/h4-11H,12-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOVSVAYLQYSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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